3,5,5-Trimethylhexan-1-ol is a highly branched, primary nine-carbon alcohol that serves as a premium building block for synthetic lubricants, advanced plasticizers, and specialty cosmetics. Unlike bulk "isononyl alcohol," which consists of a variable mixture of C8–C10 isomers, this pure compound provides a defined steric structure featuring a quaternary carbon at the 5-position and a methyl group at the 3-position. In procurement and material selection, this specific branching architecture is highly valued because it imparts exceptional low-temperature fluidity, superior hydrolytic stability, and low volatility to its downstream ester derivatives. It is the precursor of choice when manufacturing high-performance polyol esters and dialkyl carbonates for aviation and refrigeration, where exact reproducibility and extreme thermal-oxidative resistance are non-negotiable [1].
Substituting pure 3,5,5-trimethylhexan-1-ol with generic mixed isononyl alcohol (INA, CAS 27458-94-2) introduces significant batch-to-batch variability in esterification rates and final product viscosity, as bulk INA contains fluctuating ratios of different branched isomers. This variability is unacceptable in precision synthetic lubricants and medical-grade plastisols where exact gelation temperatures and viscosity indices are required. Furthermore, substituting with a linear C9 alcohol like 1-nonanol completely sacrifices the steric hindrance necessary to protect ester bonds from hydrolysis in moist environments, and drastically increases the pour point of the resulting fluid, causing it to freeze or thicken at much higher temperatures. Finally, downgrading to the industry-standard branched C8 alcohol, 2-ethylhexanol, results in higher volatility and greater evaporative loss at high operating temperatures[1].
The highly branched structure of 3,5,5-trimethylhexan-1-ol drastically disrupts crystallization in its ester derivatives, leading to exceptional low-temperature fluidity. When synthesized into dialkyl carbonates, di-3,5,5-trimethylhexyl carbonate achieves a pour point in the region of -65 °C. In contrast, esters derived from linear alcohols of similar molecular weight (e.g., dihexyl or dioctyl esters) exhibit pour points ranging from +8 °C to +20 °C. This branching-induced depression of the pour point by over 70 °C is critical for applications requiring fluid mobility in sub-zero environments without over-reliance on pour-point depressant additives[1].
| Evidence Dimension | Pour Point (°C) |
| Target Compound Data | Di-3,5,5-trimethylhexyl carbonate: approx. -65 °C |
| Comparator Or Baseline | Linear equivalent esters (e.g., dioctyl esters): +15 °C to +20 °C |
| Quantified Difference | >75 °C reduction in pour point |
| Conditions | Standard pour point testing for synthetic base oils |
Enables the formulation of aviation and refrigeration lubricants that remain pumpable in extreme cold without requiring heavy doses of pour-point depressant additives.
In high-temperature applications, lubricant base oils must resist evaporation to maintain viscosity and film thickness. Thermogravimetric analysis of dicarboxylic acid esters demonstrates that esters synthesized from 3,5,5-trimethylhexan-1-ol are significantly less volatile than those derived from the industry-standard branched alcohol, 2-ethylhexanol. The additional carbon mass and specific steric bulk of the 3,5,5-trimethylhexyl group shift the evaporation profile to higher temperatures, reducing mass loss during continuous high-temperature operation while maintaining a high viscosity index (typically >120) [1].
| Evidence Dimension | Thermal Volatility (Evaporation onset) |
| Target Compound Data | 3,5,5-trimethylhexyl esters (e.g., adipates/sebacates): Lower mass loss |
| Comparator Or Baseline | 2-ethylhexyl esters: Higher mass loss at equivalent temperatures |
| Quantified Difference | Shift in evaporation profile to higher temperatures for 3,5,5-trimethylhexyl derivatives |
| Conditions | Thermogravimetry in argon atmosphere (40 to 550 °C at 10 °C/min) |
Allows buyers to formulate high-temperature compressor and engine oils that require less frequent top-offs and exhibit longer service life than standard 2-EH based fluids.
The hydrolytic stability of synthetic esters is heavily dependent on the steric environment surrounding the ester linkage. The extensive branching of 3,5,5-trimethylhexan-1-ol—specifically the methyl group at the 3-position and the bulky tert-butyl-like structure at the 5-position—creates significant steric hindrance. This physical shielding restricts the access of water molecules and hydrolytic enzymes to the ester bond, resulting in markedly lower acid number increases during standard Beverage Bottle tests (ASTM D-2619) compared to esters derived from linear alcohols like 1-nonanol [1].
| Evidence Dimension | Hydrolytic Resistance (Acid number increase) |
| Target Compound Data | 3,5,5-trimethylhexyl esters: High resistance to hydrolysis |
| Comparator Or Baseline | Linear 1-nonanol esters: Rapid hydrolysis and acid formation |
| Quantified Difference | Significantly lower acid generation under aqueous stress |
| Conditions | ASTM D-2619 Beverage Bottle test (aqueous exposure) |
Prevents fluid degradation and equipment corrosion in industrial hydraulic and refrigeration systems where moisture ingress is unavoidable.
Bulk isononyl alcohol (INA) is a mixture of isomers, which causes batch-to-batch variations in the gelation temperature and viscosity of resulting diisononyl phthalate (DINP) or eco-friendly cyclohexane-1,2-dicarboxylate plasticizers. Utilizing pure 3,5,5-trimethylhexan-1-ol ensures a single, defined molecular structure. This absolute isomeric purity translates to highly predictable plastisol rheology, eliminating the variance in isomer distribution found in bulk INA, thereby ensuring consistent processing speeds and final PVC flexibility [1].
| Evidence Dimension | Isomeric Purity and Rheological Consistency |
| Target Compound Data | 3,5,5-trimethylhexan-1-ol: >98% single isomer |
| Comparator Or Baseline | Bulk Isononyl Alcohol (INA): Complex mixture of varying C8-C10 branched isomers |
| Quantified Difference | Elimination of batch-to-batch viscosity and gelation temperature drift |
| Conditions | PVC plastisol formulation and mechanical processing |
Essential for manufacturers of medical tubing and high-end synthetic leathers who require strict lot-to-lot consistency in their plasticizer performance.
Directly utilizing the extreme low-temperature fluidity (-65 °C pour points) and hydrolytic stability demonstrated in Section 3, this compound is the optimal precursor for synthesizing polyol esters and dialkyl carbonates used in jet engine lubricants and advanced HVAC compressors [1].
Based on its superior thermal volatility profile compared to 2-ethylhexanol, 3,5,5-trimethylhexan-1-ol is highly recommended for synthesizing diesters (e.g., adipates and sebacates) for high-temperature chain oils and compressor fluids where evaporative loss must be minimized [2].
Leveraging its exact isomeric purity for rheological consistency, this compound is ideal for synthesizing non-phthalate plasticizers (such as 1,4-cyclohexanedicarboxylates) used in medical devices, children's toys, and precision PVC extrusions where bulk mixed isononyl alcohol fails to provide reproducible gelation [3].
Relying on the steric hindrance that provides exceptional hydrolytic and oxidative stability, 3,5,5-trimethylhexan-1-ol is used to synthesize premium cosmetic esters (like isononyl isononanoate) that deliver a consistent, dry, non-greasy skin feel without the risk of rancidity or batch-to-batch viscosity drift [4].
Irritant;Health Hazard